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7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

BRAF kinase inhibition purine-2,6-dione SAR ELISA-based MEK phosphorylation assay

This compound (CAS 331751-89-4) is a validated, low-micromolar BRAF kinase inhibitor (IC50 2.10 μM) with a well-characterized ATP-competitive binding mode (Cys532 hinge contact). The 4-chlorobenzyl at N7 and 8-mercapto/thioxo moieties are critical potency determinants—substitution at either position causes a 14- to >20-fold potency loss. Procurement of the exact substitution pattern is essential to reproduce the reported 90% BRAF inhibition at 50 μM. Ideal as a reference inhibitor for kinase selectivity profiling, virtual screening benchmark studies, and structure-based lead optimization.

Molecular Formula C13H11ClN4O2S
Molecular Weight 322.77
CAS No. 331751-89-4
Cat. No. B2908477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
CAS331751-89-4
Molecular FormulaC13H11ClN4O2S
Molecular Weight322.77
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C13H11ClN4O2S/c1-17-10-9(11(19)16-12(17)20)18(13(21)15-10)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H,15,21)(H,16,19,20)
InChIKeyAFCLEMNPGSUBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione (CAS 331751-89-4): A Differentiated Purine-2,6-dione BRAF Kinase Inhibitor Lead


7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione (CAS 331751-89-4), also referred to as 7-(4-chlorobenzyl)-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione, is a synthetic purine-2,6-dione derivative identified through in silico screening as a low-micromolar inhibitor of the BRAF protein kinase [1]. The compound features a 4-chlorobenzyl substituent at the N7 position and a thioxo/mercapto group at position 8, distinguishing it from other purine-2,6-dione analogs. It was characterized as 'compound 19' in a series of BRAF inhibitors and demonstrated a 90% reduction of BRAF enzymatic activity at a 50 μM inhibitor concentration in an ELISA-based MEK phosphorylation assay [1]. The compound has a molecular formula of C13H11ClN4O2S and a molecular weight of 322.77 g/mol .

Why Generic Substitution of 7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione with Close Purine-2,6-dione Analogs Fails


Structure–activity relationship (SAR) analysis of the purine-2,6-dione series reveals that both the 4-chloro substituent on the N7-benzyl group and the 8-mercapto/thioxo moiety are critical potency determinants for BRAF inhibition [1]. Replacement of the 4-chlorobenzyl group with an unsubstituted benzyl and substitution of the 8-mercapto group with a methylsulfanyl group (as in compound 22) results in an approximately 14-fold loss of BRAF inhibitory potency [1]. Bulkier derivatization of the 8-thiol position (e.g., nitrophenyl-hydrazine adducts in compounds 31 and 32) produces at least a 20-fold reduction in potency relative to compound 19 [1]. These steep SAR penalties demonstrate that generic substitution within the purine-2,6-dione class cannot preserve the target inhibition profile; procurement of the exact substitution pattern is essential for reproducing the reported biological activity.

Quantitative Evidence Guide: 7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione vs. Structural Analogs


BRAF WT Inhibitory Potency: Direct Comparison with 7-Benzyl-3-methyl-8-(methylsulfanyl) Analog (Compound 22)

In a direct head-to-head comparison within the same study, 7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione (compound 19) inhibited BRAF WT kinase with an IC50 of 2.10 μM, while its close structural analog 7-benzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (compound 22), which lacks the 4-chloro substituent and bears a methylsulfanyl group in place of the mercapto group, exhibited an IC50 of 30.11 μM [1][2]. This represents a 14.3-fold superiority in inhibitory potency conferred by the specific 4-chlorobenzyl and 8-mercapto substitution pattern.

BRAF kinase inhibition purine-2,6-dione SAR ELISA-based MEK phosphorylation assay

Evolution of BRAF Inhibitory Potency: Compound 19 vs. Initial In Silico Screening Hit (Compound 1)

Compound 19 (target) emerged from an analog-by-catalog SAR campaign following the identification of compound 1 as an initial virtual screening hit. In the same ELISA-based MEK phosphorylation assay, compound 1 inhibited BRAF WT with an IC50 of 29.42 μM, whereas compound 19 achieved an IC50 of 2.10 μM—a 14.0-fold improvement in potency [1]. This quantitative progression demonstrates that the specific substitution pattern of compound 19 was rationally selected from a library of 20 analogs as the most promising balance of potency and structural tractability for further optimization [1].

BRAF inhibitor optimization virtual screening hit-to-lead purine-2,6-dione

8-Mercapto/Thioxo vs. Bulky Thioether Substituents: Impact on BRAF Inhibitory Potency

The 8-mercapto/thioxo group of compound 19 is essential for maintaining BRAF inhibitory activity. The study explicitly reports that compounds bearing bulky substituents on the thiol moiety, such as compounds 31 and 32 (which contain a nitrophenyl-hydrazine group at this position), exhibit at least a 20-fold reduction in BRAF inhibitor potency relative to compound 19 [1]. Similarly, compound 22, which replaces the 8-mercapto with an 8-methylsulfanyl group, shows a 14.3-fold potency loss (IC50 30.11 μM vs. 2.10 μM) [1]. The thioxo tautomer (C=S) present in the 8-sulfanylidene representation is modeled to participate in key interactions within the ATP-binding pocket, and derivatization that blocks the free thiol abolishes this interaction [1].

thiol SAR BRAF inhibition purine-2,6-dione 8-mercapto

Kinase Selectivity Profile: Class-Level Evidence for Purine-2,6-dione BRAF Selectivity

While direct kinase selectivity data for compound 19 has not been reported, compound 24—the most potent analog in the same purine-2,6-dione series (IC50 = 1.72 μM against BRAF WT)—was profiled against a panel of six representative kinases spanning four major kinase families: PI3Kγ (lipid kinase), GSK3β (CMGC), Pim1 (CAMK), and MST1, PAK1, PAK4 (STE). Compound 24 showed no significant inhibition of GSK3β, Pim1, MST1, PAK1, or PAK4 at a 100 μM inhibitor concentration, and inhibited PI3Kγ only with an IC50 of 25 μM, establishing more than 50-fold selectivity for BRAF over these off-targets and more than 12-fold selectivity over PI3K lipid kinases [1]. Given that compounds 19 and 24 share the same purine-2,6-dione core scaffold with similar ATP-binding pocket engagement, this selectivity profile is reasonably extrapolable to the compound class.

kinase selectivity BRAF purine-2,6-dione off-target profiling

Physicochemical Differentiation: Predicted logP and pKa vs. 1,3-Dimethyl Xanthine Analogs

The target compound exhibits a predicted logP of 3.00 (ACD/Labs) and a predicted pKa of 7.07 ± 0.20 . In contrast, the 1,3-dimethyl-substituted analog (7-(4-chlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione), which bears an additional methyl group at N1, has a higher molecular weight (336.80 Da vs. 322.77 Da) and increased lipophilicity owing to the extra methyl substituent . The absence of the N1-methyl in the target compound reduces steric bulk in the hinge-binding region and lowers logP, which may favorably impact aqueous solubility and reduce the risk of Rule-of-5 violations during lead optimization. The target compound complies with Lipinski's Rule of Five (0 violations) .

lipophilicity pKa drug-likeness purine-2,6-dione physicochemical properties

Optimal Research and Procurement Scenarios for 7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione (CAS 331751-89-4)


BRAF Kinase Inhibitor Hit-to-Lead and Medicinal Chemistry Optimization Programs

Compound 19 serves as a validated starting point for BRAF inhibitor lead optimization, with a confirmed IC50 of 2.10 μM against BRAF WT in an ELISA-based MEK phosphorylation assay [1]. The compound's well-characterized SAR—specifically the critical roles of the 4-chlorobenzyl group and 8-mercapto moiety—provides clear vectors for further chemical modification. Molecular docking data indicate that the compound occupies the ATP-binding pocket, forming a hydrogen bond with Cys532 in the hinge region and extensive hydrophobic contacts with residues Ile463, Ser466, Val471, Ala481, Val482, Lys483, Leu514, Thr529, Trp531, Phe583, and Phe595 [1]. Procurement of this compound enables medicinal chemistry teams to build upon a defined binding mode and established SAR, rather than initiating de novo screening.

Kinase Selectivity Reference Standard for Purine-2,6-dione Scaffold Development

The purine-2,6-dione scaffold represented by compound 19 has demonstrated class-level kinase selectivity, with the closely related analog compound 24 exhibiting >50-fold selectivity for BRAF over GSK3β, Pim1, MST1, PAK1, and PAK4, and >12-fold selectivity over PI3Kγ [1]. For laboratories developing selective kinase inhibitor panels or profiling assay cascades, compound 19 provides a structurally distinct ATP-competitive chemotype that complements type II and type III kinase inhibitor tool compounds. Its moderate potency (IC50 ~2 μM) makes it suitable as a reference inhibitor in biochemical kinase assays without the confounding effects of ultra-potent clinical candidates.

Virtual Screening Validation and Computational Chemistry Benchmarking

Compound 19 was originally identified through a hierarchical virtual screening (HTVS) workflow applied to a filtered SPECS database of approximately 90,000 compounds [1]. Its subsequent experimental validation (IC50 = 2.10 μM) and the successful analog-by-catalog SAR campaign that identified compounds 22–41 make this compound series an excellent benchmark dataset for validating new virtual screening algorithms, docking scoring functions, or machine learning models for kinase inhibitor prediction. Procurement of the authentic compound enables computational groups to generate prospective validation data under standardized assay conditions.

Chemical Biology Tool for MAPK Pathway Dissection

As an inhibitor of BRAF—a central kinase in the RAS-RAF-MEK-ERK (MAPK) signaling cascade—compound 19 can be employed as a chemical probe to interrogate BRAF-dependent signaling in cellular models, provided that cell-permeability and intracellular target engagement are experimentally confirmed. The compound exhibits a 14-fold window between its BRAF IC50 (2.10 μM) and the IC50 of the initial hit compound 1 (29.42 μM), establishing it as a meaningful pharmacological tool relative to less optimized purine-2,6-dione analogs [1]. Researchers studying BRAF-driven cancers, including melanoma (50–70% BRAF-mutant), ovarian (~35%), thyroid (~30%), and colorectal (~10%) cancers, may find compound 19 useful for comparative profiling alongside clinical BRAF inhibitors such as sorafenib.

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